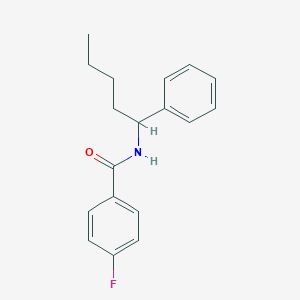

4-fluoro-N-(1-phenylpentyl)benzamide

Description

4-Fluoro-N-(1-phenylpentyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the para position and a 1-phenylpentyl group attached to the amide nitrogen. For instance, derivatives like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide exhibit anti-inflammatory, anticancer, and antidiabetic activities . The fluorine atom enhances metabolic stability and bioavailability, while the N-alkyl/aryl substituents influence solubility, binding affinity, and crystallinity .

Properties

Molecular Formula |

C18H20FNO |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

4-fluoro-N-(1-phenylpentyl)benzamide |

InChI |

InChI=1S/C18H20FNO/c1-2-3-9-17(14-7-5-4-6-8-14)20-18(21)15-10-12-16(19)13-11-15/h4-8,10-13,17H,2-3,9H2,1H3,(H,20,21) |

InChI Key |

MVZVTUURBAVKJA-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Fluorinated benzamides are synthesized via diverse routes, including silylation (e.g., BSA-mediated reactions) , thiocarbamoylation , and condensation with anhydrides .

- Yield Variability : Yields range from 67% for potassium salts to >99% purity for CNS4 , reflecting differences in reaction conditions and purification methods.

- Substituent Impact : Bulky groups like naphthalen-1-yl or indazolylmethyl enhance steric effects, influencing crystallinity and biological activity.

A. Pharmacological Activity

- Anticancer/Anti-inflammatory : 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide demonstrates activity due to its isoindoline moiety, which disrupts cancer cell proliferation .

B. Material Science

- Polymer Synthesis : K7 acts as a catalyst in the ring-opening polymerization of lactide, producing high-molecular-weight polymers .

- Crystallinity : The 1-phenylpentyl group in the target compound likely enhances crystallinity, similar to N-(naphthalen-1-yl) derivatives, which form stable salts for material applications .

Structural and Analytical Data

Insights :

- Crystal Packing : Hydrogen bonding (N–H···O, O–H···O) in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide stabilizes its 3D framework, critical for solid-state properties .

- Spectroscopic Confirmation : $ ^{19}F $ NMR is routinely used to verify fluorinated benzamide structures .

Challenges and Opportunities

- Synthetic Challenges : Steric hindrance from groups like 1-phenylpentyl may reduce reaction yields, necessitating optimized conditions (e.g., high-temperature silylation ).

- Therapeutic Potential: Fluorinated benzamides with heterocyclic substituents (e.g., indole, piperidine) show promise in CNS disorders but require further ADME studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.